molecular formula C10H8ClN3O3 B010156 (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine CAS No. 104745-67-7

(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine

Cat. No.: B010156
CAS No.: 104745-67-7
M. Wt: 253.64 g/mol
InChI Key: ORVURRVCHHWGDK-UHFFFAOYSA-N
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Description

(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine is a synthetic amino acid derivative designed for advanced chemical biology and proteomics research. This bifunctional molecule integrates a glycine moiety with a photoreactive diazirine group, making it a valuable tool for investigating biomolecular interactions. The core research value of this compound lies in its 3H-diazirin-3-yl group, a widely used photoreactive functionality in photoaffinity labeling (PAL) studies. Upon irradiation with UV light (typically around 350-365 nm), the diazirine group decomposes to generate a highly reactive carbene intermediate. This carbene can form covalent bonds with proximal biomolecules, enabling the "capture" and identification of transient or weak protein-ligand interactions, receptor substrates, and drug targets that are difficult to study with other methods. The chloro atom on the diazirine ring can further modulate the compound's reactivity and physicochemical properties. As a glycine derivative, this compound benefits from the properties of the simplest proteinogenic amino acid. Glycine's minimal side chain offers steric flexibility, allowing the photoreactive benzoyl group to access deeper binding pockets. Furthermore, the glycine terminus facilitates the compound's integration into peptide structures or serves as a convenient handle for further chemical conjugation via its carboxylic acid group, enabling linkage to solid supports, fluorescent tags, or other small molecules. Primary Research Applications: • Photoaffinity Labeling (PAL): For mapping binding sites and identifying unknown protein targets of bioactive molecules. • Chemical Proteomics: As a core structure for creating probe molecules to profile enzyme activity and characterize protein functions on a proteome-wide scale. • Biomolecular Crosslinking: Used to stabilize and study protein-protein and protein-ligand complexes for structural analysis. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[4-(3-chlorodiazirin-3-yl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-10(13-14-10)7-3-1-6(2-4-7)9(17)12-5-8(15)16/h1-4H,5H2,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVURRVCHHWGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C2(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146691
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104745-67-7
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104745677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazirine Ring Formation

The 3-chloro-3H-diazirine group is synthesized via a two-step process starting from a ketone precursor. As demonstrated in noncanonical amino acid synthesis, dihydroxyacetone is converted to a diaziridine intermediate using hydroxylamine-O-sulfonic acid in liquid ammonia. Subsequent oxidation with iodine or lead tetraacetate yields the diazirine ring. For the target compound, 4-(3-chloro-3H-diazirin-3-yl)benzoic acid is prepared by substituting dihydroxyacetone with 4-iodoacetophenone. Chlorination is achieved using N-chlorosuccinimide (NCS) under inert conditions, yielding the chloro-diazirinyl benzoic acid.

Key reaction parameters:

  • Temperature : −40°C (diaziridine formation), 0–25°C (oxidation).

  • Solvent : Liquid ammonia for diaziridine, dichloromethane for oxidation.

  • Yield : 30–45% (typical for diazirine syntheses due to side reactions).

Benzoyl Glycine Coupling Methodologies

Schotten-Baumann Reaction Adaptation

The classical Schotten-Baumann method, used for hippuric acid synthesis, is modified for sensitive diazirine groups. 4-(3-Chloro-3H-diazirin-3-yl)benzoyl chloride is generated by treating the benzoic acid with thionyl chloride (SOCl₂) at reflux. The acyl chloride is then reacted with glycine in a biphasic system (10% NaOH/Et₂O) to form the amide bond.

Procedure :

  • Dissolve glycine (1.5 eq) in 10% NaOH (10 mL/g glycine).

  • Add benzoyl chloride (1 eq) dropwise under vigorous stirring.

  • Acidify with HCl to pH 2–3, isolate precipitate via vacuum filtration.

  • Recrystallize from hot water with activated charcoal.

Challenges :

  • Diazirine degradation under acidic conditions necessitates strict pH control during acidification.

  • Reduced yields (50–60%) compared to unsubstituted hippuric acid.

Carbodiimide-Mediated Coupling

To avoid HCl generation, a carbodiimide-based approach is employed. The benzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in tetrahydrofuran (THF). Glycine methyl ester is used to prevent self-condensation, followed by saponification.

Optimized Conditions :

  • Activation : EDCI (1.2 eq), hydroxybenzotriazole (HOBt, 1 eq), THF, 0°C → 25°C, 2 hr.

  • Coupling : Add glycine methyl ester (1.5 eq), stir 12 hr.

  • Deprotection : 2 M LiOH, MeOH/H₂O, 4 hr, 90% yield.

Advantages :

  • Higher functional group tolerance for diazirine stability.

  • Yields improved to 70–75% after optimization.

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

Boc-glycine is coupled to the diazirinyl benzoyl chloride, followed by acidic deprotection (trifluoroacetic acid, TFA).

Steps :

  • Synthesize Boc-glycine via reaction with di-tert-butyl dicarbonate.

  • Couple with benzoyl chloride using triethylamine (TEA) in dichloromethane.

  • Deprotect with TFA/DCM (1:1), isolate via rotary evaporation.

Outcome :

  • Prevents glycine polymerization.

  • Final compound purity >95% (HPLC).

Analytical Characterization

Critical spectroscopic data for (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine :

Technique Key Signals
¹H NMR (DMSO-d6)δ 8.02 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.01 (s, 2H, CH₂), 3.90 (s, 1H, NH).
¹³C NMR δ 172.1 (COO), 167.8 (CONH), 140.2 (C-Cl), 128.9–132.4 (Ar-C).
IR (cm⁻¹)3300 (NH), 1710 (C=O), 1650 (diazirine C=N).

Mass Spec (ESI+) : m/z 295.05 [M+H]⁺ (calc. 295.04).

Scalability and Industrial Considerations

Lyophilization for Stability

The compound’s sensitivity to heat and light necessitates lyophilization post-synthesis. A patent outlines a protocol for lyophilizing similar glycine derivatives:

  • Dissolve in 5% mannitol solution.

  • Freeze at −80°C, lyophilize for 48 hr.

  • Store at −20°C under argon.

Green Chemistry Approaches

Solvent recycling (THF, DCM) and replacing DCC with polymer-supported carbodiimides reduce environmental impact. Microwave-assisted coupling (30 min vs. 12 hr) enhances throughput .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine has several scientific research applications, including:

    Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then interact with nearby molecules. This reactivity makes it a valuable tool for studying molecular interactions and identifying binding sites on proteins .

Comparison with Similar Compounds

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine can be compared with other diazirine-containing compounds, such as:

  • 3-Azido-4-chlorobenzoyl glycine
  • 4-Benzoyl-3-chlorodiazirine
  • N-(4-(3-Azidodiazirin-3-yl)benzoyl)glycine

These compounds share similar structural features but differ in their reactivity and applications. N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

The compound (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine is a diazirine-based chemical that has garnered attention due to its potential biological activities, particularly in the context of photoaffinity labeling and its applications in chemical biology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClN3O3
  • Molecular Weight : 239.64 g/mol
  • SMILES Notation : C1=CC(=C(C(=C1)C(=O)NCC(=O)O)Cl)N=N2C(=N2)C=C

This compound features a diazirine moiety, which is known for its ability to form covalent bonds with nearby biomolecules upon exposure to UV light, making it a useful tool in studying protein interactions.

Photoaffinity Labeling

The primary mechanism by which this compound exerts its biological effects is through photoaffinity labeling . When exposed to UV light, the diazirine group undergoes a rearrangement that allows it to covalently bond with nucleophilic sites on proteins or other biomolecules. This property is particularly useful for identifying binding partners and mapping protein interactions in complex biological systems.

Inhibition Studies

Research indicates that compounds containing diazirine groups can inhibit specific enzymatic activities. For example, studies have shown that similar diazirine derivatives can act as inhibitors of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes in the intestine. The inhibition mechanism often involves binding to the active site or altering the enzyme's conformation, thereby reducing its activity.

Study on Enzyme Inhibition

In a study examining the inhibitory effects of diazirine-based compounds on β-glucuronidase, it was found that certain derivatives exhibited significant inhibitory activity at micromolar concentrations. The compound demonstrated an IC50 value of approximately 24.9 μM, indicating its potential as a lead compound for developing new inhibitors targeting this enzyme .

Application in Chemical Biology

Another study highlighted the use of diazirine-containing compounds as probes for studying protein-ligand interactions. By attaching these compounds to ligands or pharmacophores, researchers could utilize UV light to induce covalent modifications at specific sites, facilitating the identification of protein targets and elucidating interaction mechanisms .

Data Tables

Property Value
Molecular FormulaC10H8ClN3O3
Molecular Weight239.64 g/mol
IC50 for β-glucuronidase24.9 μM
Binding Affinity (estimated)High (specific studies needed)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine?

  • Methodology : The synthesis typically involves coupling a diazirine-containing benzoyl chloride derivative with glycine. A validated approach includes:

  • Step 1 : Prepare the benzoyl chloride intermediate via reaction of 4-(3-chloro-3H-diazirin-3-yl)benzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane .
  • Step 2 : React the benzoyl chloride with glycine in a basic aqueous solution (e.g., NaHCO₃) to form the amide bond. Purify via recrystallization or column chromatography.
  • Characterization : Confirm molecular weight using electrospray ionization mass spectrometry (ESIMS) (e.g., observed [M+H]⁺ peak) and structural integrity via ¹H/¹³C NMR .

Q. Which analytical techniques are essential for characterizing diazirine-containing compounds like this derivative?

  • Key Techniques :

  • ESIMS : Critical for verifying molecular weight and detecting impurities.
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons and glycine methylene groups; ¹³C NMR confirms carbonyl and diazirine carbon environments.
  • UV-Vis Spectroscopy : Diazirine groups absorb near 330–360 nm, useful for quantifying photolability .

Advanced Research Questions

Q. How can the stability of the diazirine moiety be optimized during synthetic and experimental workflows?

  • Strategies :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent degradation of the light-sensitive diazirine group .
  • Low-Temperature Storage : Store intermediates at –20°C in dark vials to minimize thermal/photoisomerization.
  • Kinetic Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/n-hexane mobile phases to track reaction progress and detect decomposition .

Q. What mechanistic considerations arise when using this compound as a photoaffinity probe in protein labeling?

  • Experimental Design :

  • Photoactivation : Irradiate at 350–365 nm to generate carbene intermediates, which insert into proximal C–H or X–H bonds.
  • Quenching : Include scavengers (e.g., dithiothreitol) to minimize nonspecific labeling.
  • Validation : Use LC-MS/MS to confirm target-protein adduct formation and control for false positives .

Q. How do electronic effects of the chloro-diazirine group influence reactivity in crosslinking applications?

  • Theoretical Framework :

  • Computational Modeling : Density functional theory (DFT) predicts electron-withdrawing effects of the chloro-diazirine, which stabilize the carbene intermediate and enhance labeling efficiency.
  • Empirical Validation : Compare labeling yields with non-chlorinated analogs to isolate electronic contributions .

Q. What strategies mitigate side reactions during conjugation of this compound to biomolecules?

  • Optimization Steps :

  • Protecting Groups : Temporarily protect the glycine carboxylate with tert-butoxycarbonyl (Boc) to prevent unwanted acylation.
  • pH Control : Maintain neutral pH during conjugation to avoid diazirine hydrolysis.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(dppf)Cl₂) for coupling efficiency in aqueous/organic biphasic systems .

Data-Driven Insights

Property Method Key Observation Reference
Diazirine UV absorbanceUV-Vis (λmax)345 nm (ε = 250 M⁻¹cm⁻¹)
ESIMS molecular ionPositive-ion mode[M+H]⁺ = 283.2 (theoretical: 283.06)
Thermal stabilityTGA/DSCDecomposition onset at 120°C in air

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine
Reactant of Route 2
(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine

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